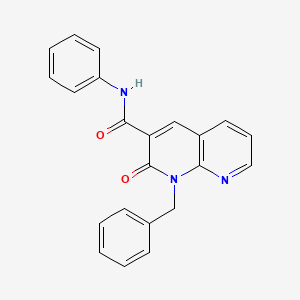

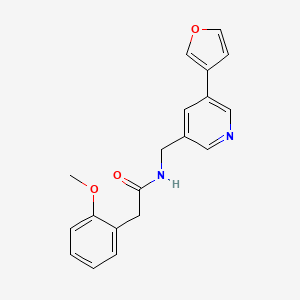

![molecular formula C30H28N4O3S B2704162 2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide CAS No. 2034353-04-1](/img/structure/B2704162.png)

2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide” is a derivative of thieno[3,2-d]pyrimidine . It is part of a series of substituted thieno[3,2-d]pyrimidine derivatives synthesized as EZH2 inhibitors . The compound has shown remarkable antitumor activity against certain cancer cell lines .

Synthesis Analysis

The synthesis of these thieno[3,2-d]pyrimidine derivatives involves structural modifications of tazemetostat . The preliminary structure–activity relationship (SAR) studies indicate that piperidine-2,6-dione was more suitable for a P1 moiety and benzyl-linked morpholine for a P5 moiety, which were beneficial for improving the antitumor activities .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of 2-amino-nicotinonitriles with carbonyls catalyzed by DBU under microwave irradiation . Further details about the specific reactions involving this compound are not provided in the search results.Aplicaciones Científicas De Investigación

Antitumor Activity

The compound has been investigated for its potential as an antitumor agent. Specifically, it belongs to a series of substituted thieno[3,2-d]pyrimidine derivatives that act as inhibitors of the enzyme EZH2. Researchers have synthesized these derivatives by modifying the structure of tazemetostat. Among them, compound 12e stands out with remarkable antitumor activity against cancer cell lines such as SU-DHL-6, WSU-DLCL-2, and K562. Its low toxicity against normal HEK293T cells makes it an attractive candidate for further optimization and evaluation as an EZH2 inhibitor .

Protein Kinase CK2 Inhibition

Another avenue of research involves the compound’s interaction with human protein kinase CK2. A novel series of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids, including the compound , were synthesized and tested in vitro. Notably, 3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid and 3-{[5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid exhibited potent inhibitory activity against CK2. Understanding its role in modulating this kinase may have implications for drug development .

Photodynamic Therapy (PDT)

Thieno[3,4-d]pyrimidin-4(1H)-thione, a related derivative, has shown promise as a heavy-atom-free photosensitizer for photodynamic therapy (PDT). Spectroscopic, computational, and in vitro data support its potential as an effective PDT agent. Further exploration of thionated thieno[3,4-d]pyrimidine derivatives could lead to improved photosensitizers for cancer treatment .

Propiedades

IUPAC Name |

2-[[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28N4O3S/c1-3-37-24-15-13-23(14-16-24)34-29(36)28-27(25(18-32-28)22-7-5-4-6-8-22)33-30(34)38-19-26(35)31-17-21-11-9-20(2)10-12-21/h4-16,18,32H,3,17,19H2,1-2H3,(H,31,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLVVRXMHZCKDAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NCC5=CC=C(C=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

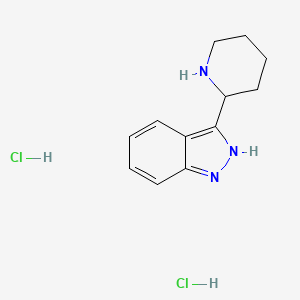

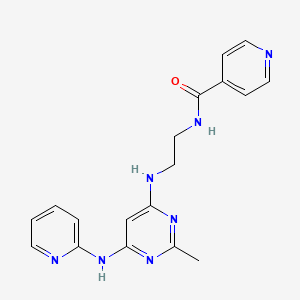

![4-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2704080.png)

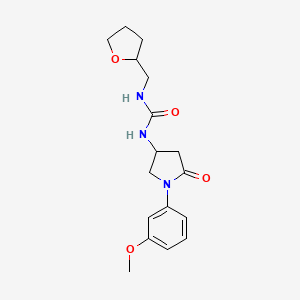

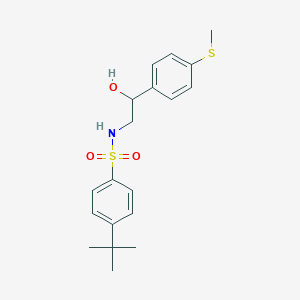

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(4-(4-methoxypiperidin-1-yl)phenyl)methanone dihydrochloride](/img/structure/B2704091.png)

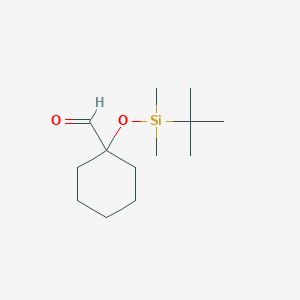

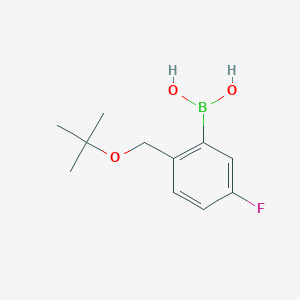

![5,6-dichloro-N-[(4-fluorophenyl)-thiophen-2-ylmethyl]pyridine-3-carboxamide](/img/structure/B2704092.png)

![N-ethyl-2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-phenylacetamide](/img/structure/B2704094.png)

![2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2704099.png)

![3-Methoxy-2-methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]indazole-6-carboxamide](/img/structure/B2704102.png)